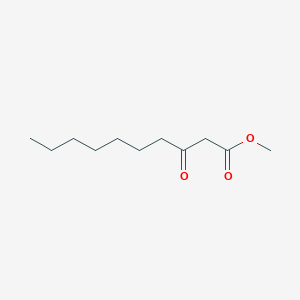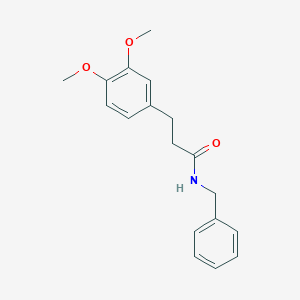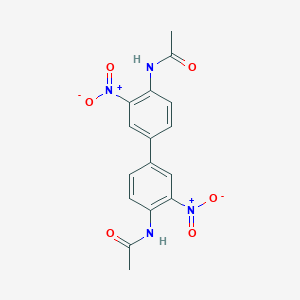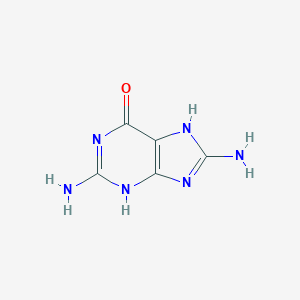
4-叠氮水杨酸
描述
4-Azidosalicylic acid, also known as N-Hydroxysuccinimidyl-4-azidosalicylic acid or NHS-ASA, is a radioiodinatable, photoactive, heterobifunctional cross-linking reagent . It is an aryl azide that can be used for photofunctionalization . The CAS Number is 66761-27-1 .
Synthesis Analysis
The synthesis of 4-Azidosalicylic acid related compounds has been reported in several studies. For instance, poly(4-aminosalicylic acid) was synthesized by both enzymatic (PASA-E) and oxidative polycondensation (PASA-O) reactions .Molecular Structure Analysis
The molecular formula of 4-Azidosalicylic acid is C7H5N3O3 . The molecular weight is approximately 179.14 .Physical And Chemical Properties Analysis
4-Azidosalicylic acid is a crystal with an orange and yellow color . It has a melting point of 197°C . It should be stored at a temperature between 0-10°C .科学研究应用
Photoaffinity Labeling in Plant Receptor Kinases
4-Azidosalicylic acid is used in photoaffinity labeling to detect direct ligand-receptor interactions . In this method, photoreactive ligand molecules containing radiolabeled photoactivatable 4-azidosalicylic acid are prepared. With ultraviolet (UV) light irradiation, the azide group of the photoreactive ligand photolyzes to form a reactive nitrene, which forms a covalent bond with proximal amino acid residues within the receptor proteins . This labeling of the receptors provides strong and direct evidence of ligand-receptor interactions .
Plant Science Research
In plant science research, 4-Azidosalicylic acid has been used in the study of peptide ligand-mediated trade-offs between plant growth and stress response . A photoactivatable 4-azidosalicylic acid moiety was incorporated into residues not conserved among paralogs and used in an exhaustive binding assay by photoaffinity labeling against an Arabidopsis receptor kinase expression library .
安全和危害
未来方向
属性
IUPAC Name |
4-azido-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-10-9-4-1-2-5(7(12)13)6(11)3-4/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWSMKACWGINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidosalicylic acid | |
CAS RN |
66761-27-1 | |
| Record name | 4-Azidosalicylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4-Azidosalicylic acid (ASA) primarily used for in scientific research?
A: 4-Azidosalicylic acid (ASA) is a versatile photoaffinity labeling reagent widely used to study protein-protein interactions, identify ligand binding sites, and investigate biological pathways. [, , , , , , , , , , , , , ]
Q2: How does ASA work as a photoaffinity labeling reagent?
A: ASA contains a photoreactive aryl azide group that, upon UV irradiation, generates a highly reactive nitrene intermediate. This nitrene can form covalent bonds with nearby molecules, including proteins, enabling the identification of interacting partners or binding sites. [, , , , , , , , , , , , , ]
Q3: What is the typical workflow for using ASA in a photoaffinity labeling experiment?
A3: A typical workflow involves:
- Analysis: The crosslinked complex is analyzed using techniques like SDS-PAGE and autoradiography or mass spectrometry to identify the labeled protein and binding sites. [, , , , , , , , , , , , , ]
Q4: What are some examples of molecules that have been successfully conjugated to ASA for photoaffinity labeling studies?
A4: Researchers have successfully conjugated ASA to various molecules, including:
- Gangliosides: To study ganglioside uptake and identify ganglioside-binding proteins. [, ]
- Insulin-like growth factor 1 (IGF-1): To analyze IGF-1 receptor binding sites and interactions. []
- Oligosaccharides: To detect and characterize ganglioside-binding proteins. []
- Leukotriene C4 and glutathione conjugates: To identify intracellular proteins that bind these molecules. []
- Formyl peptides: To probe the interaction of formyl peptides with the N-formyl peptide receptor (FPR). []
- Phosphatidylserine: To investigate the interaction of phosphatidylserine with the nicotinic acetylcholine receptor. []
- Cinchonidine: To study protein binding interactions. []
Q5: Can you provide an example of how ASA was used to study a specific biological process?
A: In one study, ASA was used to investigate the interaction between salivary glycoproteins and Streptococcus sanguis bacteria. Researchers conjugated ASA to a proline-rich glycoprotein (PRG) found in saliva and used this probe to identify bacterial adhesins involved in binding. The study revealed that PRG binds to specific bacterial adhesins with affinity for certain sugar moieties, highlighting the role of salivary glycoproteins in mediating bacterial adhesion. []
Q6: Are there any limitations to using ASA as a photoaffinity labeling reagent?
A6: Yes, some limitations include:
Q7: What are some alternative photoaffinity labeling reagents to ASA?
A7: While ASA is widely used, other photoaffinity labeling reagents are available, each with its advantages and limitations:
Q8: What is the molecular formula and molecular weight of 4-Azidosalicylic acid?
A8:
Q9: Is there information available on the spectroscopic data of 4-Azidosalicylic acid?
A: While the provided research papers do not delve into the detailed spectroscopic characterization of ASA, it's important to note that researchers often characterize synthesized ASA-conjugated probes using techniques like NMR and mass spectrometry to confirm successful conjugation and purity. [, , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)



![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)

